![molecular formula C25H28N6O5 B2995446 3-({3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methoxy-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}methyl)benzonitrile CAS No. 1251672-12-4](/img/structure/B2995446.png)
3-({3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methoxy-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}methyl)benzonitrile
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Overview
Description
The compound contains several functional groups including an oxadiazole ring, a pyrimidinone ring, and a benzonitrile group. The oxadiazole ring is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . The pyrimidinone is a six-membered ring with two nitrogen atoms and a carbonyl group . The benzonitrile group consists of a benzene ring attached to a nitrile group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the oxadiazole ring, the pyrimidinone ring, and the benzonitrile group. For instance, oxadiazoles can be selectively methylated in the presence of excess methyl iodide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, aryl substituents significantly increase melting and boiling points, especially in the case of symmetrical derivatives .Scientific Research Applications
Pharmaceutical Research
The unique structure of this compound, which includes an oxadiazole ring, suggests potential applications in pharmaceutical research. Oxadiazoles are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound could be investigated for its efficacy in these areas, particularly as a novel therapeutic agent.
Material Science
The benzonitrile moiety within the compound’s structure indicates possible use in material science. Benzonitriles can be precursors to various materials, including liquid crystals and conductive polymers . Research could explore the compound’s utility in creating new materials with specific electronic or optical properties.
Agricultural Chemistry
Compounds with oxadiazole structures have been studied for their potential as herbicides and pesticides . This compound could be synthesized and tested for its effectiveness in controlling agricultural pests or promoting plant growth.
Molecular Docking Studies
Given the compound’s complex structure, it could serve as a candidate for molecular docking studies to identify potential binding sites and interactions with various biological targets. This is particularly relevant for drug discovery processes where such compounds are screened against a library of targets to find promising leads .
Photodynamic Therapy
The methoxy groups and the extended conjugated system suggest that the compound might have applications in photodynamic therapy (PDT) as a photosensitizer. PDT involves the use of light-sensitive compounds to generate reactive oxygen species that can kill cancer cells .
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-amino-N-(2,3-dimethylphenyl)-1-[[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O5/c1-13-8-7-9-17(14(13)2)27-24(32)21-23(26)31(30-29-21)12-18-15(3)36-25(28-18)16-10-19(33-4)22(35-6)20(11-16)34-5/h7-11H,12,26H2,1-6H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSAVNZLQRNREX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)C)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-({3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methoxy-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}methyl)benzonitrile |
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